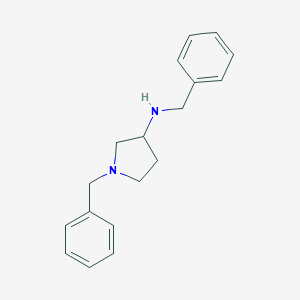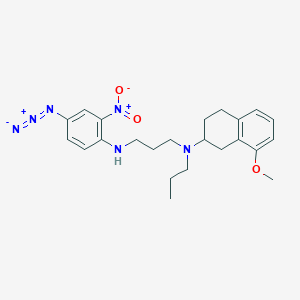
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin, also known as 8-MeO-NPA, is a synthetic compound that belongs to the family of tetralin derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique properties, including its mechanism of action and physiological effects.
作用機序
The mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin is not fully understood, but it is believed to act as a partial agonist at dopamine D3 receptors. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist. This partial activation may be responsible for the unique physiological effects of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
生化学的および生理学的効果
Studies have shown that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a number of biochemical and physiological effects, including an increase in dopamine release in the brain and a decrease in the activity of dopamine transporters. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of neurological disorders that involve dopaminergic dysfunction, such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in lab experiments is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in the brain. However, one limitation is that the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.
将来の方向性
There are several potential future directions for research involving 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin. One area of interest is the development of new drugs based on the structure of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in the treatment of neurological disorders, such as addiction and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin and its physiological effects in the brain.
合成法
The synthesis of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin involves a multi-step process that begins with the reaction of 2-nitro-4-azidophenylacetonitrile with 3-(dimethylamino)propylamine to form the intermediate compound, 2-(3-(dimethylamino)propyl)-4-azido-1-nitrobenzene. This intermediate is then reacted with 8-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine and n-propylamine to form the final product, 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
科学的研究の応用
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has been used in a variety of scientific research applications, including studies of the central nervous system and the role of dopamine receptors in the brain. One study found that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of addiction and other neurological disorders.
特性
CAS番号 |
106073-66-9 |
|---|---|
製品名 |
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin |
分子式 |
C23H30N6O3 |
分子量 |
438.5 g/mol |
IUPAC名 |
N-(4-azido-2-nitrophenyl)-N'-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C23H30N6O3/c1-3-13-28(19-10-8-17-6-4-7-23(32-2)20(17)16-19)14-5-12-25-21-11-9-18(26-27-24)15-22(21)29(30)31/h4,6-7,9,11,15,19,25H,3,5,8,10,12-14,16H2,1-2H3 |
InChIキー |
NSSKXPZJFSGUMR-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
正規SMILES |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
同義語 |
8-M-NAP-APAT 8-methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin 8-methoxy-3'-NAP-amino-PAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



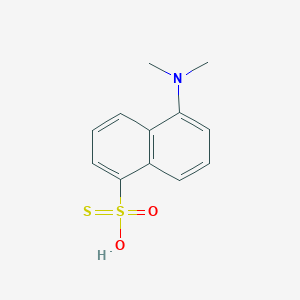
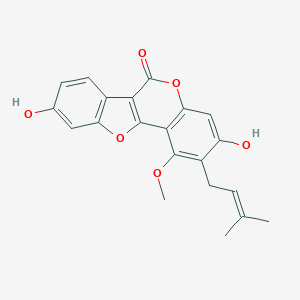
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
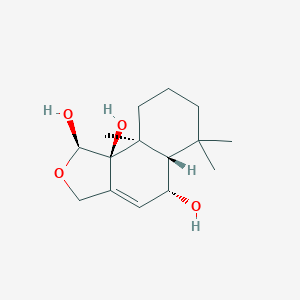
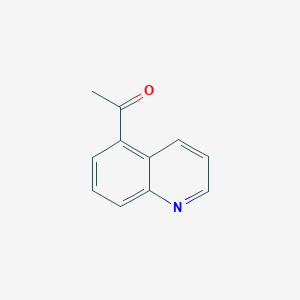
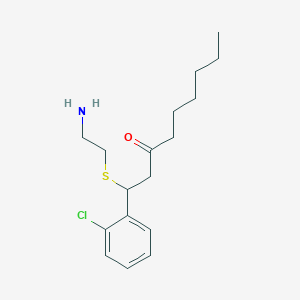
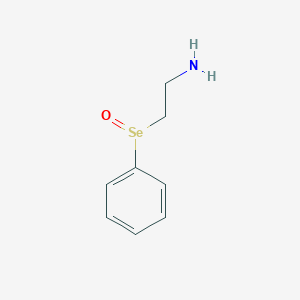

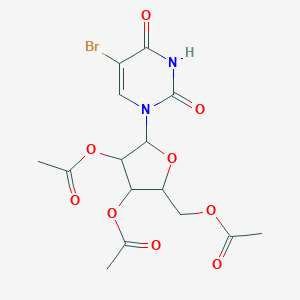
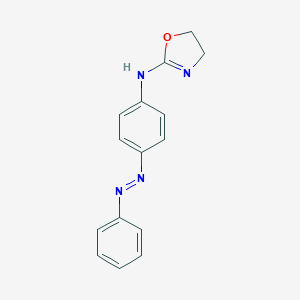
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)

